

PQ401: A Technical Guide for Basic Research in Cell Signaling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **PQ401**, a small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), for its application in basic cell signaling research. This document details its mechanism of action, downstream signaling effects, and provides quantitative data and detailed experimental protocols for its use in laboratory settings.

Introduction to PQ401

PQ401 is a cell-permeable diarylurea compound identified as a potent inhibitor of IGF-1R signaling.[1][2] Its chemical name is N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea.[1] By targeting the IGF-1R, a receptor tyrosine kinase crucial for cell growth, proliferation, and survival, **PQ401** serves as a valuable tool for investigating the role of the IGF-1R pathway in various cellular processes, particularly in the context of cancer biology.[3][4]

Mechanism of Action

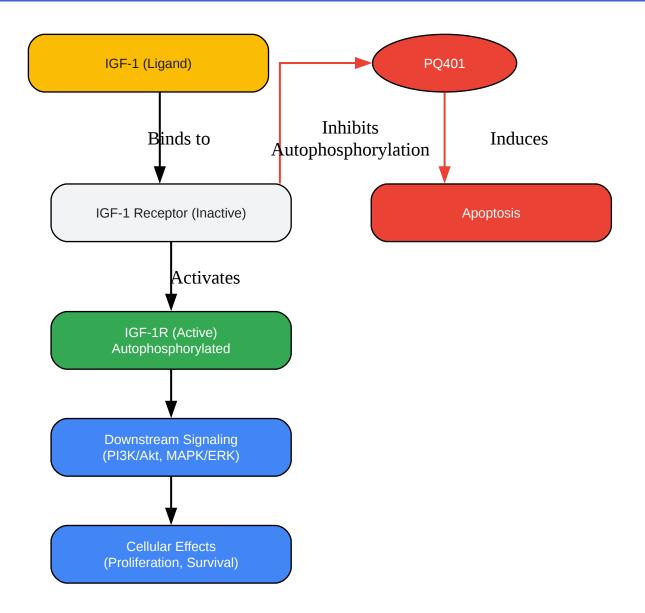
PQ401 exerts its inhibitory effects by targeting the autophosphorylation of the IGF-1R.[1][2] Upon binding of its ligand, Insulin-like Growth Factor 1 (IGF-1), the IGF-1R undergoes a conformational change, leading to the phosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical step in the activation of downstream signaling cascades. **PQ401** intervenes by preventing this initial activation step, thereby blocking the entire downstream signaling pathway.[3]



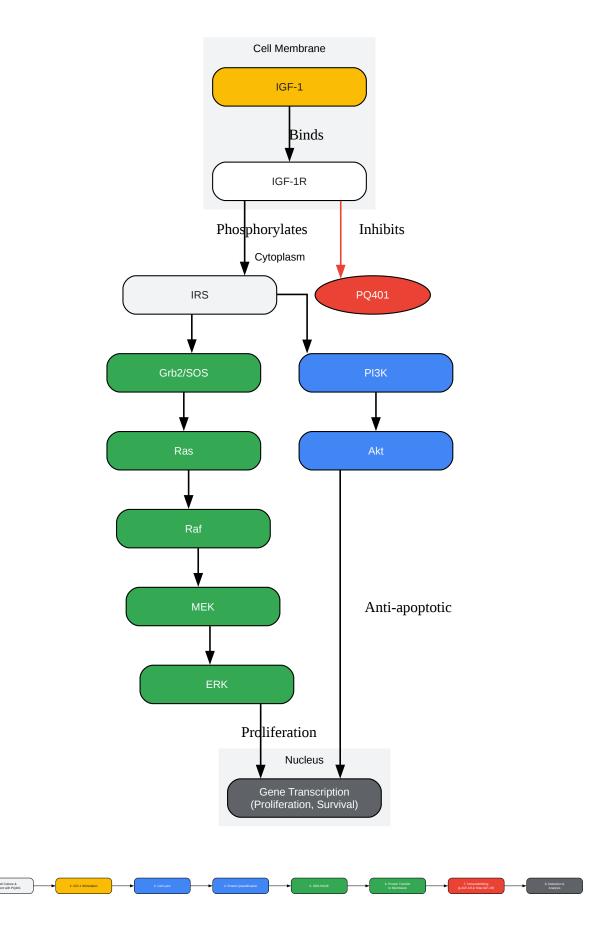


Below is a diagram illustrating the mechanism of action of **PQ401**.











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